An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Chemical Properties and Structure
An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-6-phenoxypyridazine is a halogenated heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a phenoxy group. The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive chlorine atom at the 3-position and a phenoxy group at the 6-position makes this molecule a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3-chloro-6-phenoxypyridazine, aiming to facilitate its use in research and drug discovery.
Chemical Properties and Structure
A summary of the key chemical and physical properties of 3-chloro-6-phenoxypyridazine is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O | [] |
| Molecular Weight | 206.63 g/mol | [] |
| IUPAC Name | 3-chloro-6-phenoxypyridazine | |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | [] |
| InChI Key | VPVVMGVIGYPNDM-UHFFFAOYSA-N | [] |
| CAS Number | 1490-44-4 | [][2] |
| Physical Form | Solid | |
| Melting Point | 159-161 °C (literature value for the related 3-chloro-6-phenylpyridazine) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Note: While a specific experimental melting point for 3-chloro-6-phenoxypyridazine was not found in the searched literature, the melting point of the structurally similar 3-chloro-6-phenylpyridazine is provided for reference.
Experimental Protocols
Synthesis of 3-chloro-6-phenoxypyridazine
A common synthetic route to 3-chloro-6-phenoxypyridazine involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with phenol. The following is a generalized experimental protocol based on similar reactions with pyridazine derivatives.
Materials:
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3,6-dichloropyridazine
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Phenol
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A suitable base (e.g., potassium carbonate, sodium hydride)
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Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
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Standard laboratory glassware
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Heating and stirring apparatus
-
Purification equipment (e.g., column chromatography, recrystallization supplies)
Procedure:
-
To a solution of phenol (1.0-1.2 equivalents) in an anhydrous solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the phenoxide salt.
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Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
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Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 3-chloro-6-phenoxypyridazine.
Logical Workflow for Synthesis:
Reactivity: Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, making it a valuable intermediate for creating libraries of compounds for biological screening. A general protocol for the reaction with amines is provided below.
Materials:
-
3-chloro-6-phenoxypyridazine
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
A suitable base (e.g., potassium carbonate, triethylamine), if necessary
-
Solvent (e.g., n-butanol, DMF, ethanol)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Purification equipment
Procedure:
-
In a reaction vessel, dissolve 3-chloro-6-phenoxypyridazine (1.0 equivalent) in the chosen solvent.
-
Add the amine (1.2-2.0 equivalents) and, if required, the base to the solution.
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Heat the reaction mixture to reflux or an appropriate temperature for the specific amine and solvent system.
-
Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the mixture to room temperature.
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If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 3-amino-6-phenoxypyridazine derivative.
General Workflow for Nucleophilic Substitution:
Biological Activity and Drug Discovery Potential
While specific biological data for 3-chloro-6-phenoxypyridazine is limited in the available literature, the pyridazine scaffold is a well-established pharmacophore.[3] Numerous pyridazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: 3,6-Disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[4][5]
-
Anti-inflammatory Activity: Pyridazinone derivatives have shown potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[3][6]
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Antimicrobial and Antifungal Activity: Various pyridazine derivatives have demonstrated significant antibacterial and antifungal properties.
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Anticonvulsant Activity: Certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant effects.[7]
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Analgesic Effects: Some 3-substituted 4,6-diarylpyridazine derivatives have shown significant antinociceptive effects.[8]
The presence of the phenoxy group in 3-chloro-6-phenoxypyridazine introduces a bulky aromatic moiety that can influence its interaction with biological targets. Phenoxy derivatives in other heterocyclic systems have been explored for various medicinal applications.[9] The combination of the reactive chloro group, the biologically active pyridazine core, and the phenoxy substituent makes 3-chloro-6-phenoxypyridazine a promising starting material for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full potential in drug discovery.
Potential Drug Discovery Pathway:
References
- 2. 1490-44-4|3-Chloro-6-phenoxypyridazine|BLD Pharm [bldpharm.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
